molecular formula C15H15IN4O2 B2904515 N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine CAS No. 2056025-15-9

N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine

Cat. No. B2904515
CAS RN: 2056025-15-9
M. Wt: 410.215
InChI Key: BKAYWUMHYWLQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine” is a chemical compound . It is related to a class of compounds that have been found to have taste-enhancing effects .


Synthesis Analysis

The compound was synthesized in a yield of 94% under optimized conditions . The synthesis process was clearly characterized by 1H and 13C NMR spectrum .


Molecular Structure Analysis

The molecular structure of the compound was characterized by 1H and 13C NMR spectrum . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Chemical Reactions Analysis

The compound was synthesized in a yield of 94% under optimized conditions . The chemical reactions involved in the synthesis were not explicitly mentioned in the sources.


Physical And Chemical Properties Analysis

The compound is an off-white powder . It is soluble in non-polar organic solvents but insoluble in water . Its solubility in ethanol is sparingly soluble . The compound has a savoury, meat-like aroma .

Scientific Research Applications

Taste Enhancer

This compound has been synthesized and used as a novel taste-enhancing compound. It has been found to significantly enhance the kokumi, umami, and salt tastes. The degree of enhancement was 66.4%, 56.6%, and 26.2%, respectively .

Sodium Intake Reduction

The development of efficient and safe taste-enhancing compounds is important to reduce sodium intake while maintaining food palatability. This compound has shown potential in this area .

Sensory Evaluation

Human sensory evaluation showed that the addition of this compound significantly enhanced certain tastes. This makes it a promising compound for use in sensory evaluation studies .

Receptor Activation

The compound could bind and activate calcium-sensing and T1R1/T1R3 receptors. This reveals its potential as a novel taste enhancer .

Synthesis of 2,4,5-Trisubstituted Oxazoles

It can be used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .

Anti-HIV-1 Agents

This compound has potential applications in the synthesis of anti-HIV-1 agents .

Mechanism of Action

The compound has been found to have taste-enhancing effects . Human sensory evaluation showed that the addition of the compound significantly enhanced the kokumi, umami, and salt tastes . It could bind and activate calcium-sensing and T1R1/T1R3 receptors .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-2H-pyrazolo[4,3-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN4O2/c1-21-10-4-3-9(12(7-10)22-2)8-18-15-13-11(5-6-17-15)19-20-14(13)16/h3-7H,8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAYWUMHYWLQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=CC3=NNC(=C32)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine

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